molecular formula C14H7Cl2F5N2 B11474478 (2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2,5-difluorobenzylidene)hydrazine

(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-(2,5-difluorobenzylidene)hydrazine

Cat. No.: B11474478
M. Wt: 369.1 g/mol
InChI Key: VOFMBXJGUVGSMI-GEVRCRHISA-N
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Description

(2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE is a synthetic organic compound characterized by its complex structure, which includes multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine or amine derivatives.

    Substitution: Halogen substituents on the aromatic rings can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,4-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE
  • (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(3,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE

Uniqueness

The uniqueness of (2E)-1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2,5-DIFLUOROPHENYL)METHYLIDENE]HYDRAZINE lies in its specific arrangement of halogen substituents, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H7Cl2F5N2

Molecular Weight

369.1 g/mol

IUPAC Name

2,6-dichloro-N-[(E)-(2,5-difluorophenyl)methylideneamino]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C14H7Cl2F5N2/c15-10-4-8(14(19,20)21)5-11(16)13(10)23-22-6-7-3-9(17)1-2-12(7)18/h1-6,23H/b22-6+

InChI Key

VOFMBXJGUVGSMI-GEVRCRHISA-N

Isomeric SMILES

C1=CC(=C(C=C1F)/C=N/NC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F

Canonical SMILES

C1=CC(=C(C=C1F)C=NNC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)F

Origin of Product

United States

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